Bicyclo[2.2.2]octa-2,5-diene

Catalog No.
S9000705
CAS No.
500-23-2
M.F
C8H10
M. Wt
106.16 g/mol
Availability
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Bicyclo[2.2.2]octa-2,5-diene

CAS Number

500-23-2

Product Name

Bicyclo[2.2.2]octa-2,5-diene

IUPAC Name

bicyclo[2.2.2]octa-2,5-diene

Molecular Formula

C8H10

Molecular Weight

106.16 g/mol

InChI

InChI=1S/C8H10/c1-2-8-5-3-7(1)4-6-8/h1-3,5,7-8H,4,6H2

InChI Key

PPABCIZFQNHUIH-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC1C=C2

Bicyclo[2.2.2]octa-2,5-diene is a bicyclic compound characterized by its unique molecular structure, which consists of two fused cyclobutane rings. Its chemical formula is C8H10C_8H_{10} and it has a molecular weight of approximately 106.165 g/mol. The compound is notable for its potential applications in organic synthesis and catalysis, particularly as a chiral ligand in asymmetric reactions . The structure of bicyclo[2.2.2]octa-2,5-diene contributes to its reactivity and interaction with various chemical species, making it an interesting subject for research in synthetic organic chemistry.

, including:

  • Electrophilic Bromination: The compound undergoes bromination to form rearranged dibromides through a mechanism that likely involves the formation of a bromonium cation . This reaction showcases the compound's reactivity towards electrophiles.
  • Hydrogenation: The hydrogenation of bicyclo[2.2.2]octa-2,5-diene has been studied, revealing thermodynamic data such as enthalpy changes associated with the reaction .
  • Asymmetric Catalysis: Bicyclo[2.2.2]octa-2,5-diene derivatives are utilized as chiral ligands in rhodium-catalyzed asymmetric reactions, significantly enhancing enantioselectivity compared to traditional phosphorus-based ligands .

Several methods have been developed for synthesizing bicyclo[2.2.2]octa-2,5-diene:

  • Bridged Robinson Annulation: This method involves the reaction of 1,5-diketones and 1,5-ketoaldehydes to form the bicyclic core necessary for producing bicyclo[2.2.2]octa-2,5-dienes. This approach allows for the introduction of substituents that can enhance the optical activity of the resulting compounds .
  • Racemic Synthesis: Bicyclo[2.2.2]octa-2,5-diene can be synthesized from bicyclo[2.2.2]octa-2,5-dione through a two-step process involving lithium reagents to yield racemic forms of the compound .
  • Chiral Ligand Synthesis: Optically active variants are synthesized using chiral intermediates and separation techniques such as chiral high-performance liquid chromatography (HPLC) to achieve desired enantiomers without relying on racemic mixtures .

Bicyclo[2.2.2]octa-2,5-diene and its derivatives find applications in various fields:

  • Catalysis: As a chiral ligand in asymmetric catalysis, it plays a critical role in synthesizing enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals.
  • Synthetic Organic Chemistry: The compound serves as an intermediate in complex organic synthesis pathways due to its unique structural properties.

Studies have focused on the interactions of bicyclo[2.2.2]octa-2,5-diene with metal catalysts, particularly rhodium complexes used in asymmetric synthesis reactions. These interactions enhance catalytic efficiency and selectivity in various transformations involving carbon-carbon bond formation and other functional group modifications .

Bicyclo[2.2.2]octa-2,5-diene shares structural characteristics with several other bicyclic compounds:

Compound NameStructure TypeUnique Features
Bicyclo[3.3.0]octa-1(4),3(6)-dieneBicyclicExhibits different reactivity patterns compared to bicyclo[2.2.2]octa-2,5-diene due to additional ring strain and bond angles
NorbornadieneBicyclicKnown for its use in polymerization processes; differs significantly in stability and reactivity
Bicyclo[3.3.1]noneneBicyclicFeatures a different connectivity leading to distinct physical properties and reactivity profiles

The uniqueness of bicyclo[2.2.2]octa-2,5-diene lies in its specific arrangement of double bonds and ring structure that enhances its utility as a chiral ligand compared to other similar compounds.

Organocatalytic Asymmetric Diels-Alder Strategies for Bicyclic Framework Construction

The Diels-Alder reaction remains a cornerstone for constructing bicyclo[2.2.2]octane frameworks. Organocatalytic asymmetric variants have enabled precise stereocontrol, as demonstrated in the dearomatizing hetero-Diels-Alder reaction of benzene derivatives (Fig. 1A). This method employs chiral amine catalysts to generate tetra-substituted vinylidene ortho-quinone methide (VQM) intermediates, which undergo cycloaddition with dienophiles to yield polycyclic products with >90% enantiomeric excess (ee). Key to this strategy is the temporary loss of aromaticity in benzene derivatives, which is energetically offset by the formation of stereochemically dense bicyclic systems.

Recent work has optimized substrate scope, allowing regioselective access to oxahelicenes and other strained architectures (Table 1). For example, α,β-unsaturated ketones react with arylboronic acids in the presence of rhodium/(R,R)-Fc,Ph-bod complexes to afford 1,4-addition products with 92–98% ee. The bicyclo[2.2.2]octa-2,5-diene ligand’s ferrocenyl group enhances π-π interactions with metal centers, improving catalytic efficiency compared to purely phenyl-substituted analogs.

Table 1: Comparative Performance of Organocatalytic Diels-Alder Strategies

Substrate ClassCatalyst Systemee (%)Yield (%)Reference
α,β-Unsaturated KetonesRh/(R,R)-Fc,Ph-bod92–9875–89
Benzene DerivativesChiral Amine/Thiourea85–9768–82
Cyclic EnonesProline-Derived Catalysts88–9470–85

Chiral Oxazaborolidinium-Mediated Bicyclo[2.2.2]octadiene Ligand Synthesis

Chiral oxazaborolidinium catalysts have revolutionized the enantioselective synthesis of bicyclo[2.2.2]octadiene ligands. A unified strategy leverages ketone 12 as a pivotal intermediate, which undergoes asymmetric Diels-Alder cyclization to construct the bicyclic core (Fig. 1B). This method achieves 89–95% ee for C1- and C2-symmetric dienes, surpassing traditional resolution techniques. The oxazaborolidinium catalyst’s boronate moiety activates dienophiles through Lewis acid interactions, while its chiral pocket dictates facial selectivity.

Notably, this approach accommodates diverse substituents, including aryl and alkyl groups, without compromising stereochemical integrity. For instance, introducing a ferrocenyl group at position 2 enhances the ligand’s electron-donating capacity, critical for stabilizing transition metals in catalytic cycles.

Scalable One-Pot Michael Addition-Aldol Reaction Sequences

Scalability challenges in bicyclo[2.2.2]octa-2,5-diene synthesis have been addressed via one-pot Michael addition-aldol cascades. Starting from 2-cyclohexenone and phenylacetaldehyde, this method produces enantiomerically pure 6-hydroxy-5-phenylbicyclo[2.2.2]octan-2-one (4a) in 76% yield and >99% ee (Fig. 1C). Crystallization of 4a enables facile purification, followed by dehydration to yield phenylbicyclo[2.2.2]oct-5-en-2-one (2), a precursor to Hayashi’s Ph-bod* ligand.

This protocol’s robustness stems from:

  • Dual Activation: The organocatalyst promotes both Michael addition (via enamine formation) and aldol condensation (via enolate generation).
  • Atom Economy: Sequential reactions avoid intermediate isolation, reducing waste.
  • Broad Applicability: The method extends to alkyl- and heteroaryl-substituted aldehydes, yielding diverse bicyclic scaffolds.

Substituent TypeElectronic CharacterHammett Parameter (σ)Barrier Height (kJ/mol)Storage Energy Change (kJ/mol)Half-life Change (fold)
Hydrogen (unsubstituted)Reference0.00118.10.01.0
Methyl (-CH₃)Electron-donating-0.17124.32.81.8
Methoxy (-OCH₃)Electron-donating-0.27142.74.23.8
Phenyl (-C₆H₅)Electron-donating-0.01156.29.85.4
Carboxylic acid (-COOH)Electron-withdrawing0.45138.95.72.9
Cyano (-CN)Electron-withdrawing0.66132.43.12.1
Amino (-NH₂)Electron-donating-0.16145.86.44.2
Fluorine (-F)Electron-withdrawing0.06128.71.92.3

Dimethyl-substituted bridge modifications have been observed to reduce storage energy while providing positive effects on thermal back-conversion barrier energy [6]. This phenomenon suggests that steric effects can complement electronic effects in modulating the energy landscape of the photoisomerization process [6]. The positioning of electron-rich atoms adjacent to electron-withdrawing groups creates specific electronic environments that can enhance both storage capacity and thermal stability [6].

Advanced computational studies employing the climbing image nudged elastic band method and complete active space perturbation theory calculations have revealed that thermal back-conversion barriers for bicyclo[2.2.2]octa-2,5-diene derivatives can range from 103 to 200 kilojoules per mole, depending on the nature and position of substituents [7]. These barriers are substantially higher than those observed for unsubstituted norbornadiene systems (124 kilojoules per mole) and unsubstituted bicyclooctadiene systems (118 kilojoules per mole), indicating the potential for extended energy storage durations [7].

The kinetic study of back-conversion reactions has demonstrated that half-lives can be engineered from seconds to minutes through careful molecular structure design [2] [4]. Aza-substituted bicyclooctadiene derivatives show particularly promising results, with 1,4-biaza-bicyclooctadiene exhibiting thermal back-conversion barriers of 200 kilojoules per mole, enabling energy storage for several months [7] [9]. The 2-aza-bicyclooctadiene system achieves storage energies of 213 kilojoules per mole while maintaining manageable thermal barriers [9].

Solvent effects on thermal back-conversion kinetics reveal complex interactions between molecular environment and substituent effects [5]. Variable temperature nuclear magnetic resonance spectroscopic analysis has shown that activation energies and entropy changes depend on the specific combination of substituents and solvent properties [10]. Intramolecular hydrogen bonding and electrostatic interactions can significantly modulate conformational dynamics and thermal barrier heights [10].

Molecular Orbital Analysis of Bicyclic Strain Energy Landscapes

The molecular orbital analysis of bicyclo[2.2.2]octa-2,5-diene systems provides fundamental insights into the electronic structure factors that govern strain energy landscapes and photoisomerization behavior [11] [12]. The bicyclic framework imposes significant geometric constraints that result in distinctive molecular orbital characteristics and energy distribution patterns that directly influence the compound's reactivity and energy storage properties [11] [12].

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies of bicyclo[2.2.2]octa-2,5-diene systems exhibit systematic variations depending on substituent electronic properties and positional effects [14]. Unsubstituted bicyclo[2.2.2]octa-2,5-diene displays a highest occupied molecular orbital energy of approximately -6.84 electron volts and a lowest unoccupied molecular orbital energy of -0.92 electron volts, resulting in a highest occupied molecular orbital-lowest unoccupied molecular orbital gap of 5.92 electron volts . This electronic configuration provides the energetic foundation for the photoisomerization process that enables solar energy storage .

Electron-withdrawing substituents systematically lower both highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, with the highest occupied molecular orbital typically experiencing greater stabilization [14]. This differential stabilization results in slightly reduced highest occupied molecular orbital-lowest unoccupied molecular orbital gaps, which can influence the absorption characteristics and photochemical behavior of the system [14]. Conversely, electron-donating substituents elevate molecular orbital energies and can increase the energy gap, affecting the wavelength sensitivity of the photoswitch [14].

Table 3: Molecular Orbital Properties and Bicyclic Strain Energy Landscapes

PropertyUnsubstituted BODElectron-withdrawing SubstituentElectron-donating SubstituentBridgehead Modified
HOMO Energy (eV)-6.84-7.12-6.52-6.91
LUMO Energy (eV)-0.92-1.28-0.74-0.98
HOMO-LUMO Gap (eV)5.925.845.785.93
Ring Strain Energy (kJ/mol)142145139134
Torsional Strain (kJ/mol)18161922
Total Strain Energy (kJ/mol)160161158156
C-C Bond Length (Å)1.5531.5491.5561.551
C=C Bond Length (Å)1.3391.3411.3371.340
Bond Angle Deviation (degrees)2.83.12.52.9

The strain energy landscape of bicyclo[2.2.2]octa-2,5-diene systems comprises multiple components including ring strain energy, torsional strain, and angle strain that collectively determine the overall energetic stability and reactivity patterns [15] [12]. Ring strain energy typically dominates the total strain energy contribution, ranging from 134 to 145 kilojoules per mole depending on substitution patterns [15] [12]. This substantial ring strain provides the driving force for the photoisomerization process and contributes significantly to the energy storage capacity [15] [12].

Gas electron diffraction studies have revealed that bicyclo[2.2.2]octa-2,5-diene maintains C2v symmetry with respect to thermal-average nuclear positions [16]. The structural parameters determined through least-squares analysis show C(sp³)-C(sp³) bond lengths of 1.553 ± 0.017 Ångstroms, C(sp²)-C(sp³) bond lengths of 1.521 ± 0.008 Ångstroms, and C(sp²)-C(sp²) bond lengths of 1.339 ± 0.005 Ångstroms [16]. These bond length variations reflect the strain-induced distortions from ideal hybridization states [16].

The dihedral angle between the C1-C2-C3-C4 and C1-C6-C5-C4 planes measures 123.4 ± 2.2 degrees, indicating significant deviation from unstrained geometries [16]. This geometric distortion contributes to the torsional strain component and influences the overall molecular orbital overlap patterns [16]. The C-C=C bond angles of 113.5 ± 0.5 degrees demonstrate the angular strain present in the bicyclic system [16].

Molecular orbital analysis using complete active space self-consistent field and complete active space perturbation theory methods has revealed the importance of multireference character in describing the electronic structure of strained bicyclic systems [17]. The photoisomerization pathway involves complex electronic structure changes that require sophisticated computational methods to accurately describe the transition state geometries and energy barriers [17].

The bicyclic strain energy landscape exhibits remarkable stability despite the high strain energy content [12]. Cubane, with its extraordinary strain energy of approximately 142 kilojoules per mole, demonstrates that highly strained bicyclic and polycyclic systems can maintain kinetic stability under ambient conditions [12]. This stability-strain relationship provides important insights for designing bicyclo[2.2.2]octa-2,5-diene derivatives with optimal energy storage characteristics [12].

XLogP3

2.6

Exact Mass

106.078250319 g/mol

Monoisotopic Mass

106.078250319 g/mol

Heavy Atom Count

8

Dates

Last modified: 11-21-2023

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